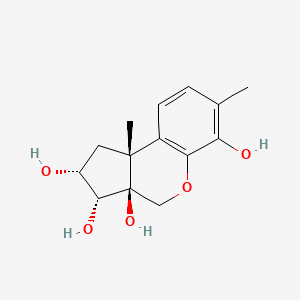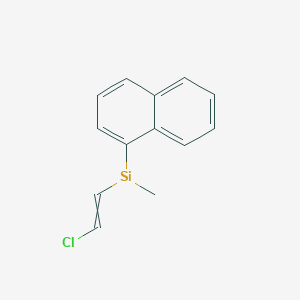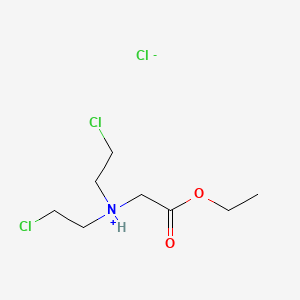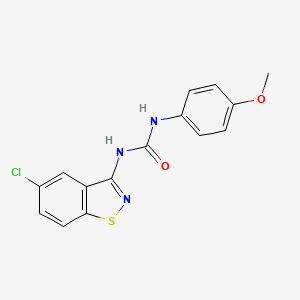![molecular formula C20H36 B14341194 1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane CAS No. 103071-09-6](/img/structure/B14341194.png)
1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane typically involves the reaction of cyclohexane derivatives with methylene sources under controlled conditions. One common method includes the use of cyclohexylmethyl chloride and cyclohexylmethyl magnesium bromide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts, optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under UV light.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1,1-Bis(cyclohexyl)methane
- 1,1-Dicyclohexylpropane
- 1,1-Dimethylcyclohexane
Comparison: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is unique due to its methylene bridge connecting two cyclohexane rings, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
103071-09-6 |
|---|---|
Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1,1-bis(cyclohexylmethyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-4-10-18(11-5-1)16-20(14-8-3-9-15-20)17-19-12-6-2-7-13-19/h18-19H,1-17H2 |
InChI Key |
WTXNBZQOPYPLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2(CCCCC2)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


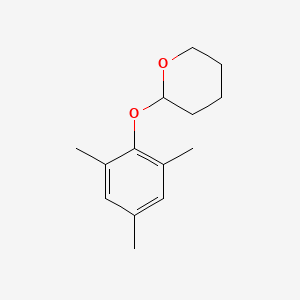
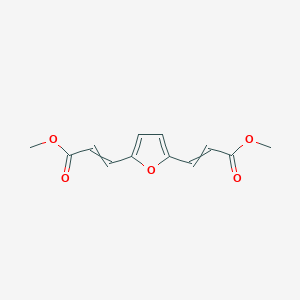
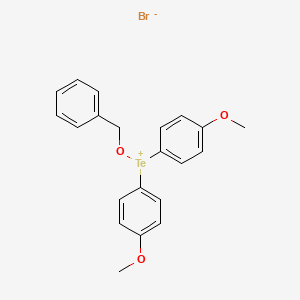
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
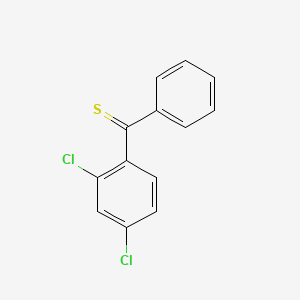
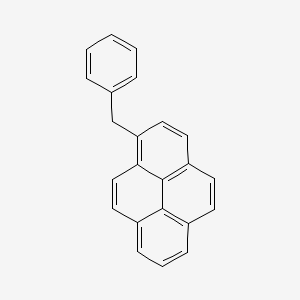
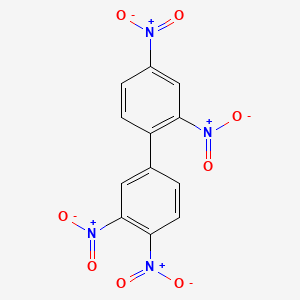
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
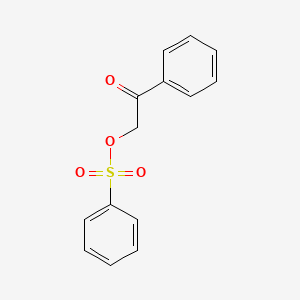
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)
